molecular formula C26H34FNO2S B11079521 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide

4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide

Cat. No.: B11079521
M. Wt: 443.6 g/mol
InChI Key: VFXUNXVHKCKVQJ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, an isopropyl group, and a podocarpa-triene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Podocarpa-triene Core: This involves the cyclization of suitable precursors under specific conditions to form the podocarpa-triene structure.

    Introduction of the Isopropyl Group: This step typically involves the use of isopropyl halides in the presence of a base to introduce the isopropyl group at the desired position.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The isopropyl group and podocarpa-triene structure contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(5-methoxy-3,6,9-trimethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)benzenesulfonamide
  • 13-Isopropylpodocarpa-8,11,13-trien-19-al
  • Abieta-8,11,13-trien-18-oic acid

Uniqueness

4-Fluoro-N-(12-isopropylpodocarpa-8,11,13-trien-15-YL)benzenesulfonamide is unique due to the specific combination of its functional groups and structural features. The presence of the fluorine atom enhances its reactivity and binding affinity, while the podocarpa-triene structure provides a stable framework for various chemical modifications.

Properties

Molecular Formula

C26H34FNO2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[(1,4a-dimethyl-6-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C26H34FNO2S/c1-18(2)20-7-6-19-8-13-24-25(3,14-5-15-26(24,4)23(19)16-20)17-28-31(29,30)22-11-9-21(27)10-12-22/h6-7,9-12,16,18,24,28H,5,8,13-15,17H2,1-4H3

InChI Key

VFXUNXVHKCKVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CCC3C2(CCCC3(C)CNS(=O)(=O)C4=CC=C(C=C4)F)C)C=C1

Origin of Product

United States

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